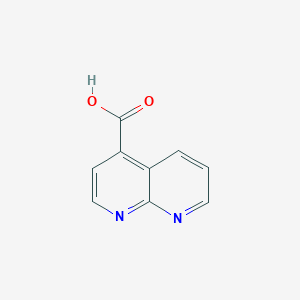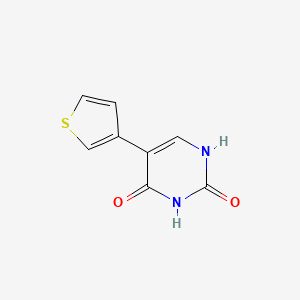
methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are characterized by the presence of a glycine moiety attached to various functional groups. This particular compound features a methoxyphenyl group and a methylsulfonyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, methylsulfonyl chloride, and glycine methyl ester.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycinates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, pain, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(4-methoxyphenyl)glycinate: Lacks the methylsulfonyl group.
Methyl N-(methylsulfonyl)glycinate: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine: Lacks the methyl ester group.
Uniqueness
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
6198-78-3 |
|---|---|
Molekularformel |
C11H15NO5S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
methyl 2-(4-methoxy-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H15NO5S/c1-16-10-6-4-9(5-7-10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
JUZLAFVLDPHHMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C |
Sequenz |
G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)











